5-Amino-2-fluorophenylacetic acid

Übersicht

Beschreibung

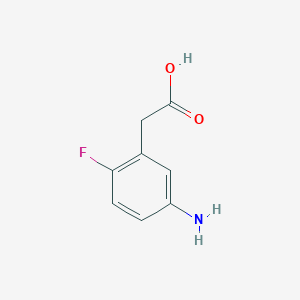

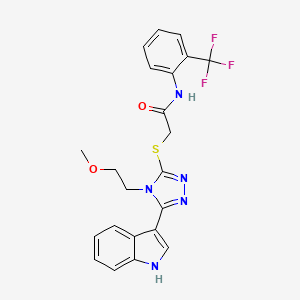

5-Amino-2-fluorophenylacetic acid is a chemical substance with the formula C8H8FNO2 . It is used in laboratory chemicals and for the manufacture of substances .

Synthesis Analysis

The synthesis of 5-Amino-2-fluorophenylacetic acid can be achieved from 2-FLUORO-5-NITROPHENYLACETIC ACID . More detailed information about the synthesis process can be found in the relevant literature .Molecular Structure Analysis

The molecular structure of 5-Amino-2-fluorophenylacetic acid consists of 8 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Fluorine atom . It contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 aromatic primary amine .Physical And Chemical Properties Analysis

5-Amino-2-fluorophenylacetic acid is a solid substance . Its melting point is between 135 - 137 °C . More detailed physical and chemical properties can be found in the relevant Safety Data Sheet .Wissenschaftliche Forschungsanwendungen

- Fluorescence and Biochemistry

- Amino acids and peptides are widely used in fluorescence to detect functional groups and ions .

- Research on fluorescent amino acids has intensified, especially with the natural fluorescent amino acids such as tryptophan (Trp), tyrosine (Tyr) and phenylalanine (Phe) .

- These amino acids undergo π–π transition under excitation with light of a particular wavelength, and then release a large number of photons, which produce fluorescence .

- They are widely used as building units to enhance the fluorescence properties of other molecules .

- Peptide-based fluorescence technology has expanded the research in the field of biochemistry .

- Applications of peptide-based fluorescence include sensing drug release, metal ions and biomolecules .

-

Pharmaceuticals and Therapeutics

-

Chemical Synthesis

-

Biochemical Research

-

Agriculture

-

Food Industry

-

Material Science

-

Environmental Science

-

Cosmetics

-

Nutraceuticals

-

Biotechnology

-

Nanotechnology

Safety And Hazards

5-Amino-2-fluorophenylacetic acid is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name |

2-(5-amino-2-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLACESYPDXQDMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-fluorophenylacetic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

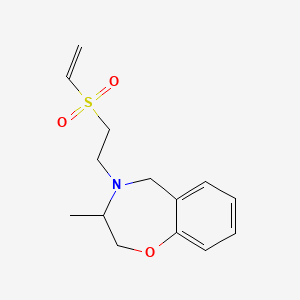

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2466428.png)

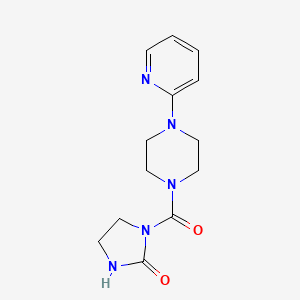

![(Z)-3-(((3-(ethoxycarbonyl)-2-methyl-5-oxonaphtho[1,2-b]furan-4(5H)-ylidene)methyl)amino)propanoic acid](/img/structure/B2466432.png)

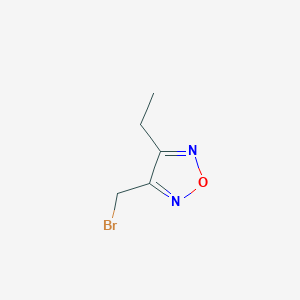

![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2466439.png)

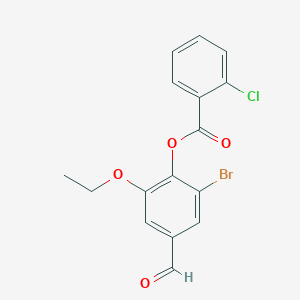

![6-methyl-2-[(2-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2466441.png)

amine hydrochloride](/img/structure/B2466444.png)